An In-depth Technical Guide to the Chemical Properties of cis-1,2-Diethylcyclopropane
An In-depth Technical Guide to the Chemical Properties of cis-1,2-Diethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1,2-diethylcyclopropane is a saturated, cyclic organic molecule with the chemical formula C7H14.[1] As a derivative of cyclopropane, its chemical behavior is profoundly influenced by the inherent ring strain of the three-membered carbocycle. This guide provides a comprehensive overview of the chemical properties of cis-1,2-diethylcyclopropane, focusing on its structure, stereochemistry, physical and spectroscopic characteristics, reactivity, and synthesis. Understanding these properties is crucial for its potential application as a building block in organic synthesis and drug development, where the cyclopropane motif is often employed to introduce conformational rigidity and modulate biological activity.
Molecular Structure and Stereoisomerism
The defining feature of cis-1,2-diethylcyclopropane is the arrangement of the two ethyl groups on the same side of the cyclopropane ring. This cis-configuration distinguishes it from its stereoisomer, trans-1,2-diethylcyclopropane, where the ethyl groups are on opposite sides of the ring.
The cyclopropane ring itself is a planar, rigid structure with C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation results in substantial angle strain and bent "banana" bonds, which impart a high degree of p-character to the C-C bonds, making them more reactive than typical alkane C-C bonds.
The cis-disposition of the two bulky ethyl groups introduces additional steric strain (also known as van der Waals strain) due to their spatial proximity. This steric hindrance makes the cis-isomer less stable than the trans-isomer. Experimental studies on the enthalpies of formation have quantified this energy difference, revealing that cis-1,2-diethylcyclopropane is approximately 1.1 kcal/mol less stable than its trans counterpart.[2] This inherent strain energy is a key determinant of its chemical reactivity.
Caption: Ball-and-stick representation of cis- and trans-1,2-diethylcyclopropane.
Physical and Spectroscopic Properties
Table 1: Physical Properties of cis-1,2-Dimethylcyclopropane (as a proxy for cis-1,2-Diethylcyclopropane)
| Property | Value | Source |
| Molecular Formula | C5H10 | [3] |
| Molecular Weight | 70.13 g/mol | [3][4] |
| Boiling Point | 37 °C | [4][5] |
| Density | 0.693 g/cm³ | [5] |
| Refractive Index | 1.3829 (at 20 °C) | [3] |
Spectroscopic Data
Detailed spectroscopic data for cis-1,2-diethylcyclopropane is scarce. The following sections describe the expected spectroscopic features based on the known spectra of related cyclopropane derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum of cis-1,2-diethylcyclopropane is expected to be complex due to the diastereotopic nature of the methylene protons in the ethyl groups and the cyclopropane ring protons. The cyclopropyl protons typically appear in the upfield region of the spectrum (around 0.2-1.0 ppm) due to the shielding effect of the ring current. The ethyl group protons would appear as a triplet for the methyl protons and a quartet for the methylene protons, though these signals would likely be more complex due to diastereotopicity. For comparison, in cis-1,2-dimethylcyclopropane, the methyl protons and the ring protons give rise to distinct signals.[6]
¹³C NMR Spectroscopy: The carbon NMR spectrum of cis-1,2-diethylcyclopropane is expected to show three distinct signals: one for the methyl carbons, one for the methylene carbons of the ethyl groups, and one for the cyclopropyl ring carbons. The cyclopropyl carbons are characteristically found at a high field (typically -5 to 20 ppm) due to the high s-character of the C-H bonds and the ring strain.[7]
Mass Spectrometry: The mass spectrum of cis-1,2-diethylcyclopropane would show a molecular ion peak (M+) at m/z = 98. The fragmentation pattern is expected to involve the loss of ethyl radicals (M-29) and other smaller alkyl fragments, leading to characteristic peaks in the spectrum. The fragmentation is driven by the desire to relieve ring strain.[8][9]
Reactivity and Reaction Mechanisms
The high ring strain of the cyclopropane ring in cis-1,2-diethylcyclopropane is the primary driver of its reactivity. Reactions that lead to the opening of the three-membered ring are energetically favorable.
Thermal Isomerization
Upon heating, cis-1,2-diethylcyclopropane can undergo thermal isomerization to its more stable trans-isomer. This process occurs through a diradical intermediate formed by the homolytic cleavage of a C-C bond in the ring. The activation energy for this process is significant, but the reaction proceeds to favor the thermodynamically more stable trans-isomer.
Caption: Thermal isomerization of cis- to trans-1,2-diethylcyclopropane.
Ring-Opening Reactions
Cis-1,2-diethylcyclopropane can undergo a variety of ring-opening reactions, often initiated by electrophiles, radicals, or transition metals. For example, reaction with hydrogen halides (HX) can lead to the formation of halogenated alkanes. Catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., Pd, Pt) will also open the ring to form n-heptane.
Synthesis of cis-1,2-Diethylcyclopropane
The most common and stereospecific method for the synthesis of cis-1,2-disubstituted cyclopropanes is the Simmons-Smith reaction .[10] This reaction involves the treatment of a cis-alkene with a carbenoid reagent, typically generated from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)). The reaction is a concerted cycloaddition, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product.
To synthesize cis-1,2-diethylcyclopropane, the starting material would be cis-3-hexene.
Caption: Synthesis of cis-1,2-diethylcyclopropane via the Simmons-Smith reaction.
Experimental Protocol: Simmons-Smith Cyclopropanation of cis-3-Hexene
The following is a representative protocol for the synthesis of cis-1,2-diethylcyclopropane based on the general Simmons-Smith reaction.
Materials:
-
Zinc dust
-
Copper(I) chloride
-
cis-3-Hexene
-
Diiodomethane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add zinc dust and a small amount of copper(I) chloride. Heat the mixture gently under a stream of nitrogen to activate the zinc, forming the zinc-copper couple. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous diethyl ether to the flask containing the activated zinc-copper couple.
-
Addition of Reactants: A solution of cis-3-hexene and diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension of the zinc-copper couple. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and filtered to remove unreacted zinc. The filtrate is then washed with a saturated aqueous solution of ammonium chloride to quench any remaining organozinc species. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by distillation, and the resulting crude product is purified by fractional distillation to yield pure cis-1,2-diethylcyclopropane.
Self-Validation: The stereochemical purity of the product can be confirmed by ¹H NMR spectroscopy, where the absence of signals corresponding to the trans-isomer would indicate a successful stereospecific synthesis. The overall purity can be assessed by GC analysis.
Applications in Drug Development and Research
The cyclopropane ring is a valuable motif in medicinal chemistry. Its rigid structure can lock a molecule into a specific conformation, which can be beneficial for binding to a biological target. The introduction of a cyclopropane ring can also improve metabolic stability and alter the lipophilicity of a drug candidate. Cis-1,2-diethylcyclopropane, with its specific stereochemistry and potential for further functionalization, can serve as a chiral building block for the synthesis of complex molecules with potential therapeutic applications.
Conclusion
Cis-1,2-diethylcyclopropane is a fascinating molecule whose chemistry is dominated by the strain inherent in its three-membered ring and the steric interactions of its cis-disposed ethyl groups. While experimental data on its physical and spectroscopic properties are limited, its reactivity and synthesis are well-understood through analogy with related compounds and established synthetic methodologies like the Simmons-Smith reaction. As the demand for novel molecular scaffolds in drug discovery continues to grow, a thorough understanding of the chemical properties of molecules like cis-1,2-diethylcyclopropane will be invaluable for the design and synthesis of the next generation of therapeutic agents.
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